5-Chloro-3-vinylpicolinonitrile
Description
5-Chloro-3-vinylpicolinonitrile (hypothetical structure inferred from analogs) is a substituted picolinonitrile derivative characterized by a chlorine atom at the 5-position and a vinyl group at the 3-position of the pyridine ring. Its nitrile group enhances reactivity for further functionalization, while the chloro and vinyl substituents influence electronic properties and steric interactions.
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chloro-3-ethenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2/c1-2-6-3-7(9)5-11-8(6)4-10/h2-3,5H,1H2 |
InChI Key |
GIXSHWFJSYBXET-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Comparison
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Vinyl vs. Methoxymethyl/Trifluoromethyl: The vinyl group in 5-Chloro-3-vinylpicolinonitrile offers π-bond reactivity for polymerization or Diels-Alder reactions, contrasting with the electron-donating methoxymethyl group (in ) or the electron-withdrawing trifluoromethyl group (in ), which modulate electrophilicity and metabolic stability.
- Chloro vs.
Physicochemical Properties
- Solubility: Hydroxymethyl derivatives (e.g., ) show improved aqueous solubility compared to nonpolar substituents like vinyl or trifluoromethyl.
- Thermal Stability: 5-Chloro-3-(methoxymethyl)picolinonitrile is stable at room temperature, while trifluoromethyl analogs may require inert storage due to hydrolytic sensitivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
